molecular formula C14H15N B1585362 2-(3-Phenylpropyl)Pyridine CAS No. 2110-18-1

2-(3-Phenylpropyl)Pyridine

Cat. No. B1585362
CAS RN: 2110-18-1
M. Wt: 197.27 g/mol
InChI Key: JJJPNTQYUJPWGQ-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)pyridine is a member of pyridines . It has a molecular formula of C14H15N . The average mass is 197.276 Da and the monoisotopic mass is 197.120453 Da .


Molecular Structure Analysis

The molecular structure of 2-(3-Phenylpropyl)pyridine can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(3-Phenylpropyl)pyridine has a density of 1.0±0.1 g/cm3, a boiling point of 296.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.5±3.0 kJ/mol, and the flash point is 121.7±11.4 °C . The index of refraction is 1.568 . It has 1 H bond acceptor, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis

2-(3-Phenylpropyl)Pyridine and its derivatives are involved in various chemical synthesis processes. For instance, deprotonation of 3-methylazines followed by reaction with benzonitrile can lead to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This type of reaction can be applied to a variety of nitriles and β-methylazines, including pyridines, quinolines, and pyrimidines (Davis, Wakefield, & Wardell, 1992). Similarly, the reaction of dialkylpyridines with styrene can produce compounds like 2-(3′-phenylpropyl)-4-methyl-pyridine, indicating its role in complex organic compound formations (Tokmurzin, Turgarina, & Zhumagaliev, 1984).

Coordination Chemistry and Material Science

In coordination chemistry, 2-(3-Phenylpropyl)Pyridine has been used to synthesize coordination compounds like Co(II) thiocyanato coordination polymer, where it influences the magnetic properties of the compounds. This application is significant in material science, particularly in the study of magnetic materials and their properties (Werner, Rams, Tomkowicz, & Näther, 2014).

Photophysical Applications

Derivatives of 2-(3-Phenylpropyl)Pyridine are utilized in the study of photochromism, which is important in the development of light-responsive materials. For example, 2- and 3-(phenylazo)pyridine derivatives have been used for the light-triggered fluorescence modulation of Zn-porphyrins, a process that has potential applications in photonic devices and sensors (Otsuki & Narutaki, 2004).

Electronic and Optoelectronic Applications

2-(3-Phenylpropyl)Pyridine derivatives have also been explored in electronic and optoelectronic applications. For instance, bipolar host materials constructed using 3-(1H-Pyrazol-1-yl)pyridine for application in phosphorescent organic light-emitting diodes (PhOLEDs) have shown promising results. This includes applications in blue, green, and white PhOLEDs, demonstrating the versatility of these compounds in the field of organic electronics (Li, Li, Liu, & Jin, 2016).

Safety And Hazards

2-(3-Phenylpropyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-(3-phenylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJPNTQYUJPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042356
Record name 2-(3-Phenylpropyl)pyridine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid;
Record name 2-(3-Phenylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/
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Boiling Point

142.00 to 143.00 °C. @ 1.00 mm Hg
Record name 2-(3-Phenylpropyl)pyridine
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in fat; Insoluble in water, Soluble (in ethanol)
Record name 2-(3-Phenylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.018
Record name 2-(3-Phenylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1320/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(3-Phenylpropyl)Pyridine

CAS RN

2110-18-1
Record name 2-(3-Phenylpropyl)pyridine
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Record name 2-(3-Phenylpropyl)pyridine
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Record name Pyridine, 2-(3-phenylpropyl)-
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Record name 2-(3-Phenylpropyl)pyridine
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Record name 2-(3-phenylpropyl)pyridine
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Record name 2-(3-PHENYLPROPYL)PYRIDINE
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Record name 2-(3-Phenylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
YI Chumakov, VM Ledovskikh - Tetrahedron, 1965 - Elsevier
It was found that 3-methylpyridine in the presence of catalytic alkaline metals enters into a prototropic reaction with styrene or butadiene, forming 3-(3'-phenylpropyl)-pyridine and a …
Number of citations: 4 www.sciencedirect.com
EC Hansen, C Li, S Yang, D Pedro… - The Journal of Organic …, 2017 - ACS Publications
Despite their importance, the synthesis of alkylated heterocycles from the cross-coupling of Lewis basic nitrogen heteroaryl halides with alkyl halides remains a challenge. We report …
Number of citations: 88 pubs.acs.org
R Murakami, K Sano, T Iwai, T Taniguchi… - Angewandte …, 2018 - Wiley Online Library
The palladium‐catalyzed asymmetric side‐chain C(α)‐allylation of 2‐alkylpyridines, without using an external base, was developed. The high linear selectivities and enantioselectivities …
Number of citations: 56 onlinelibrary.wiley.com
YL Luo, YF Liu, BT Guan - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Brønsted base catalyzed C–C bond formation reactions have been extensively utilized as reliable, efficient, and atom economical methods in organic synthesis. However, the …
Number of citations: 3 pubs.rsc.org
RL Reyes, T Iwai, S Maeda… - Journal of the American …, 2019 - ACS Publications
Herein, we show the highly enantioselective borylation of unactivated methylene C(sp 3 )–H bonds in 2-alkylpyridines and 2-alkyl-1,3-azole derivatives using an iridium-BINOL-based …
Number of citations: 80 pubs.acs.org
S Kawamorita, R Murakami, T Iwai… - Journal of the American …, 2013 - ACS Publications
The site-selective activation and borylation of unactivated C(sp 3 )–H bonds in 2-alkylpyridines to form primary and secondary alkylboronates was achieved using silica-supported …
Number of citations: 130 pubs.acs.org
MAS Ribeiro, M Murgu, V de Moraes Silva… - Talanta, 2017 - Elsevier
It is highly desirable to screen for a large variety of organic compounds in water. Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-…
Number of citations: 16 www.sciencedirect.com
H Takei, M Miura, H Sugimura, H Okamura - Chemistry Letters, 1979 - journal.csj.jp
Heterocyclic sulfides and thiols react with Grignard reagents in the presence of NiCl 2 (Ph 2 PCH 2 CH 2 CH 2 PPh 2 ) to afford the cross-coupling products in high yields. The reaction …
Number of citations: 69 www.journal.csj.jp
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
CJ Wu, WF Zhang, SY Dai, S Liu, W Fan… - … Applied Materials & …, 2023 - ACS Publications
Achieving the controlled release of functional substances is indispensable in many aspects of life. Especially for the aroma molecules, their effective delivery of flavor and fragrance is …
Number of citations: 2 pubs.acs.org

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